![molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2](/img/structure/B2836161.png)

7-Bromo-2-oxabicyclo[4.1.0]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

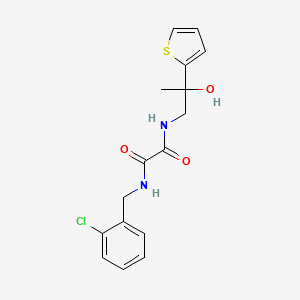

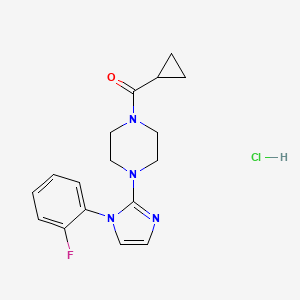

“7-Bromo-2-oxabicyclo[4.1.0]heptane” is an organic compound. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . The empirical formula is C6H8O2 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-oxabicyclo[4.1.0]heptane” is represented by the empirical formula C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-oxabicyclo[4.1.0]heptane” include a molecular weight of 112.13 , a refractive index n20/D of 1.474 (lit.) , a boiling point of 76-78 °C/15 mmHg (lit.) , and a density of 1.13 g/mL at 25 °C (lit.) .科学的研究の応用

Asymmetric Total Synthesis

7-Bromo-2-oxabicyclo[4.1.0]heptane serves as a valuable chiron for asymmetric total synthesis. Its unique bicyclic structure allows for the construction of complex molecules with high stereoselectivity. Researchers use it as a building block to synthesize natural products, bioactive compounds, and rare sugars. By exploiting its chirality, chemists can create intricate molecular architectures efficiently .

Antitumor Properties

Studies have shown that 7-Bromo-2-oxabicyclo[4.1.0]heptane derivatives exhibit promising antitumor activity. These compounds interfere with cancer cell growth and proliferation, making them potential candidates for drug development. Researchers investigate their mechanisms of action and explore their efficacy against various cancer types .

Carbohydrate Mimetics

The compound’s unique structure allows for the synthesis of carbohydrate mimetics. By modifying the functional groups, scientists create analogs that resemble natural sugars. These mimetics find applications in drug design, particularly as glycosidase inhibitors and enzyme modulators. They play a crucial role in understanding carbohydrate-related diseases and developing therapeutic interventions .

Photochemical Reactions

7-Bromo-2-oxabicyclo[4.1.0]heptane participates in photo-induced reactions. Researchers utilize its strained ring system to generate reactive intermediates under light irradiation. These intermediates can undergo diverse transformations, including radical reactions, rearrangements, and cyclizations. Such photochemical processes contribute to the synthesis of complex organic molecules .

Natural Fragrance and Flavor Compounds

Certain derivatives of 7-Bromo-2-oxabicyclo[4.1.0]heptane possess pleasant fragrances and flavors. These compounds find applications in perfumery, cosmetics, and food additives. Their unique odor profiles make them valuable ingredients for creating novel scents and tastes .

Polymerization and Material Science

Unsubstituted 7-Bromo-2-oxabicyclo[4.1.0]heptane and its alkyl-substituted derivatives participate in ring-opening polymerizations. These reactions yield useful polymers with diverse properties. Researchers explore their potential in material science, including the development of novel materials, coatings, and adhesives .

作用機序

Target of Action

Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

The exact mode of action of 7-Bromo-2-oxabicyclo[41It is known that 7-oxanorbornanes, which are structurally similar, can generate a wide chemodiversity in a highly stereoselective manner . This suggests that 7-Bromo-2-oxabicyclo[4.1.0]heptane may interact with its targets in a similar way.

Biochemical Pathways

It is known that 7-oxanorbornanes can be involved in various biochemical reactions, such as the diels–alder reaction of furans with olefinic or acetylenic dienophiles .

Result of Action

It is known that 7-oxanorbornanes and their derivatives have been found to be bioactive , suggesting that 7-Bromo-2-oxabicyclo[4.1.0]heptane may have similar effects.

特性

IUPAC Name |

7-bromo-2-oxabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLARUMZBKVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2Br)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-oxabicyclo[4.1.0]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2836082.png)

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836085.png)

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)